

infrared and mass spectrometry data of 1,5-Naphthyridin-3-ol

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Compound of Interest

Compound Name: 1,5-Naphthyridin-3-ol

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A Technical Guide to the Infrared and Mass Spectrometry Data of **1,5-Naphthyridin-3-ol**

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical overview of the expected infrared (IR) and mass spectrometry (MS) data for the compound **1,5-Naphthyridin-3-ol** (CAS: 14756-78-6). Due to the limited availability of published experimental spectra for this specific molecule, this guide focuses on predicted data derived from established spectroscopic principles and analysis of its functional groups. It also includes standardized experimental protocols for acquiring such data, intended to serve as a practical reference for researchers.

Introduction

1,5-Naphthyridin-3-ol is a heterocyclic compound belonging to the naphthyridine family. The naphthyridine core is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Accurate spectroscopic characterization is a critical step in the synthesis, identification, and development of novel compounds based on this scaffold. This guide provides the foundational IR and MS data necessary for such characterization.

Compound Details:

- Molecular Formula: $C_8H_6N_2O$
- Molecular Weight: 146.15 g/mol

- Structure: (A proper image would be embedded here in a real document)

Predicted Spectroscopic Data

The following sections and tables summarize the anticipated data from infrared and mass spectrometry analyses.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by absorptions from the hydroxyl group and the aromatic naphthyridine ring system. The presence of the hydroxyl group is expected to produce a prominent broad absorption band in the high-frequency region.

Table 1: Predicted Infrared (IR) Absorption Data for **1,5-Naphthyridin-3-ol**

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
3400 - 3200	Strong, Broad	O-H Stretch	Phenolic Hydroxyl
3100 - 3000	Medium	C-H Stretch	Aromatic C-H
1620 - 1580	Strong	C=C and C=N Stretch	Naphthyridine Ring
1500 - 1400	Medium	C=C and C=N Stretch	Naphthyridine Ring
1300 - 1200	Strong	C-O Stretch	Phenolic C-O
900 - 675	Medium-Strong	C-H Bend (Out-of-Plane)	Aromatic C-H

Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry is expected to yield a distinct molecular ion peak. Due to the stability of the aromatic system, this peak should be prominent.^[1] Fragmentation patterns will arise from the cleavage of the heterocyclic ring system.

Table 2: Predicted Mass Spectrometry (MS) Data for **1,5-Naphthyridin-3-ol**

m/z Ratio	Predicted Identity	Notes
146	$[M]^{+ \cdot}$ (Molecular Ion)	The parent ion, corresponding to the molecular weight of the compound.
118	$[M - CO]^{+ \cdot}$	Loss of a neutral carbon monoxide molecule.
117	$[M - HCN - H]^+$	Loss of hydrogen cyanide followed by a hydrogen radical.
91	$[M - CO - HCN]^+$	Subsequent loss of hydrogen cyanide from the m/z 118 fragment.

Experimental Protocols

Standardized protocols for obtaining high-quality spectroscopic data for solid organic compounds are provided below.

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

This protocol is suitable for solid samples using the Attenuated Total Reflectance (ATR) or Thin Solid Film method.

Instrumentation:

- FTIR Spectrometer with a Diamond ATR accessory or salt plates (KBr, NaCl).

Procedure (ATR Method):

- Background Scan: Ensure the ATR crystal surface is clean. Run a background spectrum to account for atmospheric CO₂ and H₂O.
- Sample Application: Place a small amount of the solid **1,5-Naphthyridin-3-ol** powder directly onto the ATR crystal, ensuring complete coverage.

- **Apply Pressure:** Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal. Do not overtighten.
- **Sample Scan:** Acquire the sample spectrum. Typical settings include a resolution of 4 cm^{-1} over a range of $4000\text{--}650\text{ cm}^{-1}$, accumulating 16-32 scans to improve the signal-to-noise ratio.[\[2\]](#)
- **Cleaning:** After analysis, remove the sample and clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.[\[3\]](#)

Electron Impact Mass Spectrometry (EI-MS) Protocol

This protocol describes the general procedure for obtaining a mass spectrum using a standard EI source, often coupled with a Gas Chromatograph (GC-MS) or a direct insertion probe.

Instrumentation:

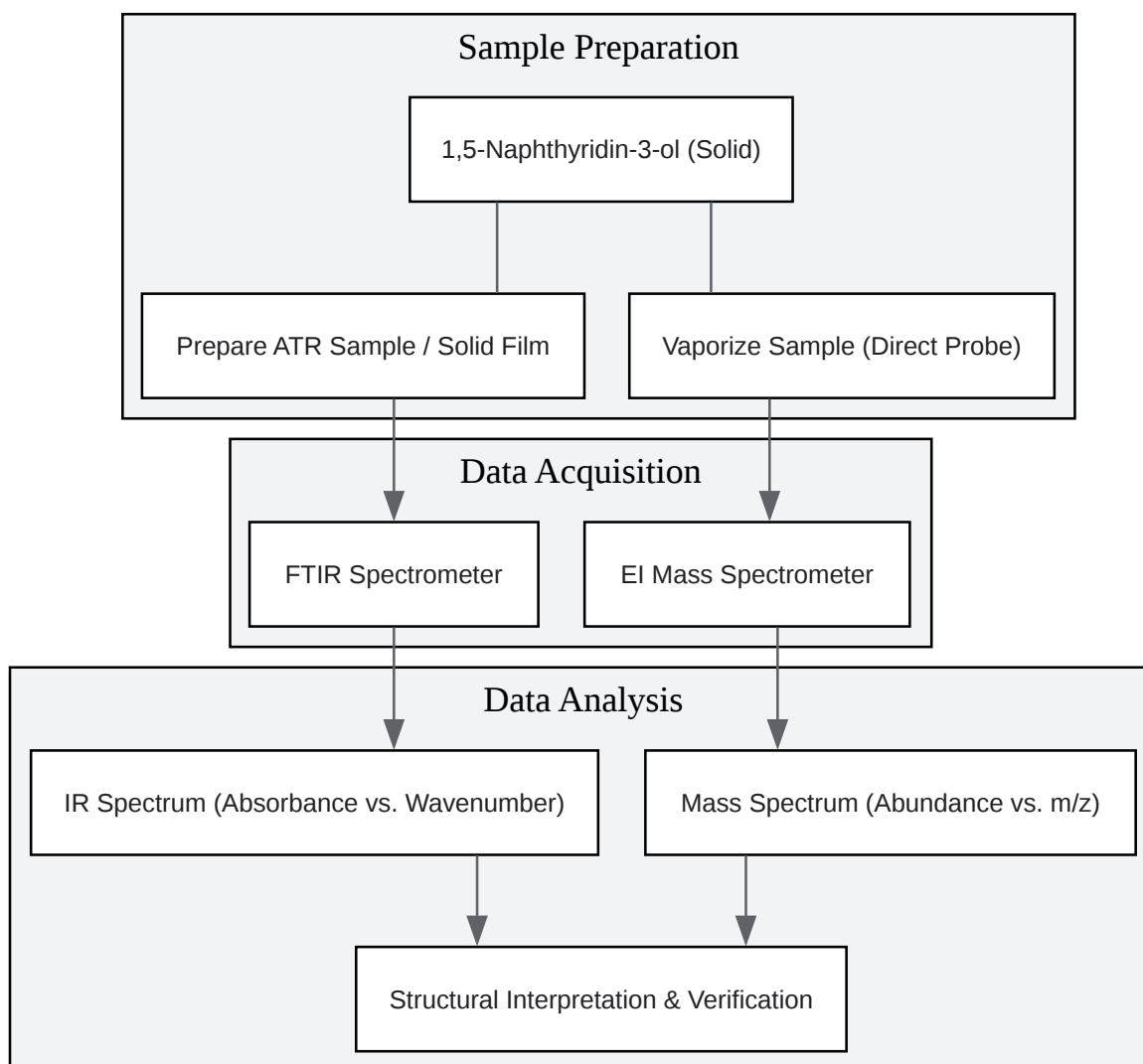
- Mass Spectrometer with an Electron Impact (EI) ion source.[\[4\]](#)

Procedure:

- **Sample Introduction:** Introduce a microgram-level quantity of the sample into the ion source. For volatile solids, a direct insertion probe can be heated to induce sublimation into the gas phase.[\[5\]](#)[\[6\]](#)
- **Ionization:** The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[\[7\]](#)[\[8\]](#) This causes the ejection of an electron from the molecule, forming a positively charged radical cation (the molecular ion).[\[4\]](#)[\[9\]](#)
- **Fragmentation:** The excess energy imparted during ionization causes the molecular ions to break apart into smaller, characteristic fragment ions.[\[10\]](#)
- **Mass Analysis:** The generated ions (molecular and fragment) are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.[\[6\]](#)
- **Detection:** An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.[\[5\]](#)

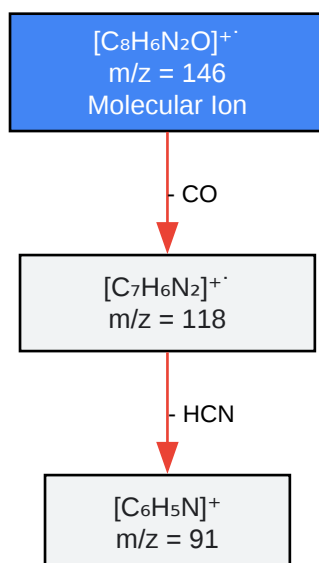
Visualization of Workflows and Pathways

The following diagrams illustrate the general workflow for spectroscopic analysis and a plausible fragmentation pathway for **1,5-Naphthyridin-3-ol**.



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Caption: General workflow for the spectroscopic characterization of a solid compound.



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Caption: A plausible EI-MS fragmentation pathway for **1,5-Naphthyridin-3-ol**.

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